molecular formula C28H30N2O10 B134098 Ambrisentan acyl beta-D-glucuronide CAS No. 1106685-58-8

Ambrisentan acyl beta-D-glucuronide

Katalognummer: B134098
CAS-Nummer: 1106685-58-8
Molekulargewicht: 554.5 g/mol
InChI-Schlüssel: QBHJFBFSJYTXDX-MVTLKLODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of ambrisentan acyl beta-D-glucuronide involves the glucuronidation of ambrisentan. This process is typically catalyzed by uridine 5’-diphosphate glucuronosyltransferases (UGTs), specifically UGT1A9, UGT2B7, and UGT1A3 . The reaction conditions generally include the presence of uridine diphosphate-glucuronic acid (UDPGA) as the glucuronide donor and appropriate buffers to maintain the pH. Industrial production methods for this compound are not extensively documented, but they likely involve similar enzymatic processes on a larger scale .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Ambrisentan acyl beta-D-glucuronide is primarily utilized in pharmacokinetic studies to explore the metabolism and excretion pathways of ambrisentan. The compound is formed through the glucuronidation process catalyzed by uridine 5’-diphosphate glucuronosyltransferases (UGTs), specifically UGT1A9, UGT2B7, and UGT1A3 . Understanding its pharmacokinetics helps in determining how ambrisentan is absorbed, distributed, metabolized, and excreted in the body.

Key Pharmacokinetic Properties

  • Absorption : Ambrisentan is rapidly absorbed with peak plasma concentrations occurring approximately two hours post-administration. Its absorption is unaffected by food intake .
  • Distribution : The compound exhibits low distribution into red blood cells, with a blood-to-plasma ratio of around 0.57 to 0.61 .
  • Protein Binding : It is highly bound to plasma proteins (99%), primarily albumin (96.5%) .
  • Metabolism : The predominant metabolic pathway involves glucuronidation to form acyl glucuronides, which may undergo further transformations .

Clinical Applications

This compound's role extends beyond mere metabolic studies; it has implications for clinical applications in treating PAH and other related conditions.

Treatment of Pulmonary Arterial Hypertension (PAH)

Ambrisentan itself is indicated for the treatment of idiopathic PAH and PAH associated with connective tissue diseases. Clinical trials have demonstrated that it improves exercise capacity and delays disease progression . The metabolite's pharmacological activity may contribute to these therapeutic outcomes by influencing drug efficacy and safety.

Potential Indications Beyond PAH

Research indicates potential applications of ambrisentan and its metabolites in other conditions, such as:

  • Chronic Kidney Disease : Studies suggest that endothelin receptor antagonists could benefit renal function and slow disease progression .
  • Heart Failure : Preclinical studies have shown promise for endothelin receptor antagonists in heart failure management .
  • Fibrotic Diseases : There is ongoing research into the effects of ERAs on fibrotic disorders, although clinical results are still pending .

Safety and Toxicology Studies

Understanding the safety profile of this compound is critical for evaluating its therapeutic use. Toxicological studies focus on the effects of glucuronidation on drug metabolism, which can influence protein binding, distribution, and clearance rates—factors that are pivotal in assessing both efficacy and potential adverse effects .

Vergleich Mit ähnlichen Verbindungen

Ambrisentan acyl beta-D-glucuronide can be compared with other glucuronide conjugates of endothelin receptor antagonists, such as bosentan acyl beta-D-glucuronide and macitentan acyl beta-D-glucuronide . These compounds share similar metabolic pathways and serve similar roles in enhancing the solubility and excretion of their parent drugs. this compound is unique in its specific interaction with the UGT enzymes and its role in the metabolism of ambrisentan .

Similar Compounds::
  • Bosentan acyl beta-D-glucuronide
  • Macitentan acyl beta-D-glucuronide
  • Sitaxentan acyl beta-D-glucuronide

Biologische Aktivität

Ambrisentan acyl beta-D-glucuronide is a significant metabolite of ambrisentan, an endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). Understanding the biological activity of this compound is essential for assessing its therapeutic potential and safety profile.

Ambrisentan is primarily metabolized via glucuronidation, with uridine 5’-diphosphate glucuronosyltransferases (UGTs) playing a crucial role in its conversion to various metabolites, including this compound. This metabolite results from the conjugation of ambrisentan with glucuronic acid, which enhances its solubility and facilitates excretion.

  • Metabolism Pathways :
    • Ambrisentan → this compound (via UGTs)
    • Other metabolites include 4-hydroxymethyl ambrisentan and its glucuronide forms.

Pharmacokinetics

The pharmacokinetic profile of ambrisentan is characterized by rapid absorption, high plasma protein binding, and extensive metabolism. Key pharmacokinetic parameters include:

ParameterValue
Absorption Rapid, peak at ~2 hours
Bioavailability Unknown
Volume of Distribution Low distribution into RBCs
Protein Binding 99% (primarily albumin)
Half-life Approximately 9 hours
Elimination Route Primarily fecal

These properties suggest that the acyl beta-D-glucuronide form may have altered pharmacokinetics compared to the parent compound.

Biological Activity

  • Mechanism of Action :
    • Ambrisentan selectively antagonizes endothelin receptor type A (ETA), leading to vasodilation and reduced pulmonary vascular resistance. The acyl beta-D-glucuronide may retain some activity at ETA or serve as a reservoir for prolonged action due to its stability.
  • Clinical Implications :
    • Clinical studies indicate that ambrisentan improves exercise capacity and hemodynamics in PAH patients. The role of its metabolites, particularly the acyl beta-D-glucuronide, remains an area of active research, with implications for both efficacy and safety.

Case Studies

Several studies have explored the effects of ambrisentan and its metabolites:

  • Study on Efficacy : A clinical trial demonstrated significant improvements in the six-minute walk distance (6MWD) among PAH patients treated with ambrisentan compared to placebo. The metabolite's contribution to these outcomes is under investigation.
  • Safety Profile Assessment : Reports suggest that the incidence of liver enzyme elevations is lower with ambrisentan compared to other endothelin receptor antagonists. This may be partially attributed to the pharmacological activity of its metabolites.

Research Findings

Recent research has focused on understanding the reactivity and stability of acyl glucuronides:

  • A study highlighted that acyl glucuronides could exhibit varying degrees of reactivity based on their structure and metabolic pathways. This compound was categorized as having a longer half-life and lower reactivity compared to other drugs in similar studies, indicating a potentially safer profile for chronic use .
  • Another investigation into UGT enzyme specificity found that UGT1A1 and UGT2B7 were primarily responsible for the glucuronidation of carboxylic acid-containing drugs, including ambrisentan. This knowledge aids in predicting drug-drug interactions involving ambrisentan .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O10/c1-15-14-16(2)30-27(29-15)39-23(25(36)40-26-21(33)19(31)20(32)22(38-26)24(34)35)28(37-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19-23,26,31-33H,1-3H3,(H,34,35)/t19-,20-,21+,22-,23+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHJFBFSJYTXDX-MVTLKLODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@H](C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648972
Record name 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106685-58-8
Record name Ambrisentan acyl beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMBRISENTAN ACYL .BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EH35FF002
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.